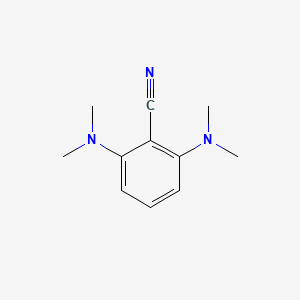
3-Methyl-1-(4-methylphenyl)-1h-pyrazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Methyl-1-(4-methylphenyl)-1h-pyrazole-5-carboxylic acid” is a pyrazole derivative . Pyrazoles are a class of compounds that have attracted attention due to their diverse biological activities . They are common structural units in marketed drugs and targets in the drug discovery process .
Synthesis Analysis
The synthesis of pyrazole derivatives has been reported in various studies. For instance, 4,4ʹ-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) derivatives were synthesized by a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature . The structures of all synthesized compounds were characterized by physicochemical properties and spectral means (IR and NMR) .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Anticancer and Antioxidant Properties
Pyrazole derivatives, including 3-Methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid, have been extensively studied for their potential in medicinal chemistry. They exhibit a range of biological activities, including antioxidant and anticancer properties . These compounds have been synthesized and tested for their ability to scavenge free radicals and show cytotoxicity against cancer cell lines, indicating their potential as therapeutic agents.
Agriculture: Pesticide Development
In the agricultural sector, pyrazole derivatives are explored for their use as pesticides . Their structural motif is key in the development of new compounds that can act as effective pesticides, contributing to the protection of crops and ensuring food security .
Material Science: Synthesis of Novel Compounds
The synthesis of novel pyrazole derivatives is of interest in material science. These compounds can be used to create new materials with specific properties, such as enhanced stability or particular reactivity, which can be applied in various technological advancements .
Environmental Science: Antimicrobial Activity
Research into pyrazole derivatives also extends to environmental science, where their antimicrobial activity is of particular importance. New derivatives have been synthesized and evaluated for their effectiveness against resistant strains of bacteria, which is crucial in the fight against antibiotic resistance .
Biochemistry: Enzyme Inhibition
In biochemistry, pyrazole derivatives are studied for their role as enzyme inhibitors. They can interact with enzymes in the body, potentially leading to the development of drugs that can target specific biochemical pathways involved in diseases .
Pharmacology: Drug Development
Finally, in pharmacology, these compounds are investigated for their potential as drugs. Their diverse biological activities make them candidates for drug development, particularly in the treatment of diseases where current therapies are limited or non-existent .
Eigenschaften
IUPAC Name |
5-methyl-2-(4-methylphenyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-3-5-10(6-4-8)14-11(12(15)16)7-9(2)13-14/h3-7H,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRSFZWSZCSMOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377779 |
Source


|
| Record name | 5-Methyl-2-p-tolyl-2H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885-46-1 |
Source


|
| Record name | 5-Methyl-2-p-tolyl-2H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-METHYL-1-(4-METHYLPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














